tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate
Description
tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a 2-hydroxyethyl group and a methylcarbamate moiety protected by a tert-butyl group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its tert-butyloxycarbonyl (Boc) group acts as a protective agent for amines . Its molecular formula is C₁₂H₂₃NO₃, with a molar mass of 229.32 g/mol . The compound’s structural uniqueness lies in its cyclobutyl core and hydroxyethyl side chain, which influence its solubility, reactivity, and applications in multi-step syntheses.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(7-8-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
XRRWKCGGNVLPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCO |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Reaction of Cyclobutylamine Derivatives with tert-Butyl Chloroformate
The predominant method involves the nucleophilic substitution of cyclobutylamine with tert-butyl chloroformate (Boc anhydride derivative). This approach is well-established in carbamate chemistry and is compatible with the structural features of the target molecule.
Cyclobutylamine derivative + tert-butyl chloroformate → tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate
- Base: Triethylamine (TEA) or sodium bicarbonate to neutralize HCl generated.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Typically 0°C to room temperature to control reactivity and prevent side reactions.
- Procedure: The cyclobutylamine is dissolved in the solvent under inert atmosphere, cooled to 0°C, and tert-butyl chloroformate added dropwise. The mixture is stirred for several hours, then warmed to room temperature.
- The hydroxyl group on the side chain can be protected beforehand (e.g., as TBS or acetate) to prevent undesired side reactions.
- Post-reaction purification is achieved via column chromatography or recrystallization.
Hydroxyethyl Functionalization via Alkylation or Hydroxylation
Alternatively, the hydroxyethyl substituent can be introduced through alkylation of cyclobutylamines or via hydroxylation of cyclobutane derivatives.
- Starting material: Cyclobutylamine or cyclobutane derivatives bearing a leaving group.
- Reagents: 2-bromoethanol or 2-chloroethanol derivatives, with base such as potassium carbonate.
- Reaction: Nucleophilic substitution to attach the hydroxyethyl group to the cyclobutane ring.
- Solvent: Acetone or DMF.
- Temperature: 50–80°C.
- Duration: Several hours to overnight.
Optimization of Reaction Conditions
Intermediates and Purification
Key Intermediates
- Cyclobutylamine derivatives: Prepared via cyclobutane ring functionalization.
- Hydroxyethyl cyclobutane derivatives: Via alkylation or hydroxylation.
- Carbamate intermediates: Result from reaction with tert-butyl chloroformate.
Purification Techniques
- Column chromatography: Using silica gel with appropriate eluents (e.g., ethyl acetate/pentane).
- Recrystallization: From suitable solvents like hexane or ethyl acetate.
- Analytical validation: NMR, IR, HRMS to confirm structure and purity.
Representative Data Table
Literature and Source Diversity
- Zhong et al., 2022: Describes rhodium-catalyzed synthesis of carbamates, emphasizing reaction conditions and yields.
- Patent Literature: Processes for cyclobutane derivatives related to pharmaceutical intermediates.
- Medicinal Chemistry Reviews: Discuss carbamate chemistry and functionalization strategies for cyclobutane scaffolds.
- Organic Synthesis Texts: Standard procedures for carbamate formation and cyclobutane functionalization.
Chemical Reactions Analysis
tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 .
Applications in Scientific Research
Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is primarily used in pharmaceutical research and development because of its structural features.
Protecting Group in Organic Synthesis
- The compound can be used as a protecting group in organic synthesis, especially for primary and secondary amines. The tert-butyl group (Boc) is commonly used because it is easy to introduce and remove under mild conditions. The Boc group protects the amine functionality from unwanted reactions, allowing for further modifications to the molecule. Once the desired modifications are complete, the Boc group can be selectively removed to reveal the free amine.
Synthesis of Biomolecules
- Due to its ability to act as a protecting group for amines, tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate can be used in the synthesis of biomolecules such as peptides and peptidomimetics. By protecting specific amine groups, researchers can control the reactivity of the molecule and introduce desired modifications, which allows for the study of structure-activity relationships in these biomolecules.
Pharmaceutical Testing and Research
- The compound is utilized in pharmaceutical testing and research contexts. It is a candidate for interaction studies focusing on its binding affinity to various biological targets. Studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, potentially influencing drug metabolism or efficacy. These studies often use techniques such as molecular docking, enzyme kinetics assays, and receptor binding assays to elucidate these interactions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate | Carbamate group, cyclopropane ring | Potential enzyme modulator |
| Carbaryl | Carbamate group, phenolic structure | Insecticide; acetylcholinesterase inhibitor |
| Cyclopropylamine | Cyclopropane ring, amine functionality | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring provides structural stability . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Classification of Similar Compounds
Structurally analogous compounds are categorized based on variations in:
Ring size (cyclopropane, cyclobutane, cyclohexane).
Substituent type (hydroxyethyl, hydroxymethyl, aminoethyl, aryl groups).
Functional group positioning .
Key examples include:
- tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (cyclopropane ring) .
- tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (cyclohexane ring) .
- tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate (shorter hydroxymethyl substituent) .
- tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (aminoethyl side chain) .
- tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (aryl-substituted cyclobutane) .
Comparative Analysis of Physical and Chemical Properties
Key Observations:
- Cyclobutane derivatives (e.g., hydroxymethyl-substituted) exhibit higher predicted boiling points (~312°C) compared to smaller rings, likely due to increased molecular surface area .
- Hydroxyl vs. amino groups: Hydroxymethyl-substituted carbamates (pKa ~12.12) are less basic than aminoethyl analogs, influencing their solubility and reactivity in acidic/basic conditions .
Q & A
Q. What are the established synthetic routes for tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a cyclobutylamine derivative. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like dichloromethane or THF, with bases such as triethylamine to neutralize HCl byproducts . Key variables include temperature (0–25°C), solvent polarity, and stoichiometric ratios. Optimizing these parameters can improve yields (e.g., 70–85% in THF vs. 50–60% in DCM) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155–160 ppm). The cyclobutyl and hydroxyethyl groups show distinct splitting patterns due to ring strain and hydrogen bonding .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₂H₂₂NO₃ expected at m/z 240.1600) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can conflicting crystallographic and NMR data on the cyclobutyl ring conformation be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve ring puckering (e.g., envelope vs. twist conformations). SHELX programs are robust for small-molecule crystallography, especially with high-resolution data .
- Dynamic NMR : Variable-temperature NMR can detect ring-flipping barriers. For example, coalescence temperatures >100°C suggest restricted rotation due to steric hindrance from the hydroxyethyl group .
Q. What strategies optimize regioselectivity in derivatizing the hydroxyethyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxyl with TBS or acetyl groups to direct reactions (e.g., Mitsunobu alkylation) to the carbamate nitrogen .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides requires careful ligand selection (e.g., SPhos for sterically hindered substrates) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9). Carbamates hydrolyze faster in acidic/basic conditions; use neutral PBS for in vitro assays.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the carbamate, while protic solvents (EtOH, H₂O) accelerate hydrolysis. Pre-formulate with cyclodextrins to enhance aqueous solubility .
Q. What computational methods predict interactions between this compound and enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to cyclin-dependent kinases or proteases. The hydroxyethyl group’s hydrogen-bonding capacity is critical for affinity .
- MD Simulations : GROMACS can assess conformational stability in binding pockets over 100-ns trajectories .
Data Contradiction Analysis
Q. Why might reported bioactivity data vary across studies?
- Methodological Answer :
- Purity Discrepancies : Validate compound purity (>95%) via HPLC before assays. Impurities from incomplete Boc deprotection (e.g., residual tert-butyl alcohol) can skew IC₅₀ values .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) alter apparent potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
